(4-Chloro-2-(1H-imidazol-1-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-2-(1H-imidazol-1-yl)phenyl)boronic acid is a compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a chlorine atom and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-(1H-imidazol-1-yl)phenyl)boronic acid typically involves the coupling of a boronic acid derivative with a halogenated phenyl-imidazole compound. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-boron bond . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production methods for this compound would likely scale up the Suzuki-Miyaura reaction, optimizing for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-(1H-imidazol-1-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to a boronate ester.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Boronate esters.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted phenyl-imidazole derivatives.
Scientific Research Applications
(4-Chloro-2-(1H-imidazol-1-yl)phenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (4-Chloro-2-(1H-imidazol-1-yl)phenyl)boronic acid depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-2-(1H-imidazol-1-yl)phenyl)boronic acid
- (4-Fluoro-2-(1H-imidazol-1-yl)phenyl)boronic acid
- (4-Methyl-2-(1H-imidazol-1-yl)phenyl)boronic acid
Uniqueness
(4-Chloro-2-(1H-imidazol-1-yl)phenyl)boronic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in specific synthetic applications and as a potential therapeutic agent.
Properties
Molecular Formula |
C9H8BClN2O2 |
---|---|
Molecular Weight |
222.44 g/mol |
IUPAC Name |
(4-chloro-2-imidazol-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C9H8BClN2O2/c11-7-1-2-8(10(14)15)9(5-7)13-4-3-12-6-13/h1-6,14-15H |
InChI Key |
BYBYTMWHVARAFU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)N2C=CN=C2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.